Dibenzyl (aminomethyl)phosphonate
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Overview
Description
Dibenzyl (aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C14H15O3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by benzyl and aminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl (aminomethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of dibenzyl phosphite with formaldehyde and an amine. The reaction typically occurs in the presence of a catalyst such as anhydrous Lewis acid . The process involves the formation of an intermediate oxazolidine, which then reacts with dibenzyl phosphite to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (aminomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Hydrolysis: Typically carried out in the presence of water at elevated temperatures (80°C to 140°C).
Substitution: Reagents such as alkyl halides and amines are commonly used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl (aminomethyl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl (aminomethyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of a stable complex between the phosphonate group and the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the aminomethyl group.
Aminomethylphosphonic acid: Contains an aminomethyl group but lacks the benzyl groups.
Diethyl (aminomethyl)phosphonate: Similar structure but with ethyl groups instead of benzyl groups.
Uniqueness
Dibenzyl (aminomethyl)phosphonate is unique due to the presence of both benzyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H18NO3P |
---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
bis(phenylmethoxy)phosphorylmethanamine |
InChI |
InChI=1S/C15H18NO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13,16H2 |
InChI Key |
XCECBEHJATWCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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